molecular formula C15H16ClNO2 B15152001 5-Chloro-2-(cyclohexylmethyl)isoindole-1,3-dione

5-Chloro-2-(cyclohexylmethyl)isoindole-1,3-dione

Cat. No.: B15152001
M. Wt: 277.74 g/mol
InChI Key: VWNCUPBKSUZJKK-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclohexylmethyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a chloro substituent at position 5 and a cyclohexylmethyl group at position 2 further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyclohexylmethyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents such as toluene and catalysts like palladium acetate (Pd(OAc)2) and 1,1′-bis(di-tert-butylphosphino)ferrocene .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-diones may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyclohexylmethyl)isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the chloro substituent or the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Chloro-2-(cyclohexylmethyl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclohexylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-Chloro-2-(cyclohexylmethyl)isoindole-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

5-chloro-2-(cyclohexylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C15H16ClNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2

InChI Key

VWNCUPBKSUZJKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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